SARS-CoV-2 3CLpro-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

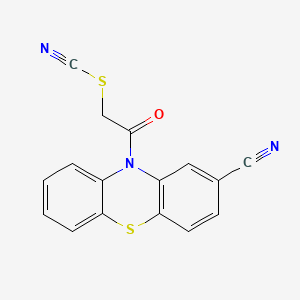

C16H9N3OS2 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

[2-(2-cyanophenothiazin-10-yl)-2-oxoethyl] thiocyanate |

InChI |

InChI=1S/C16H9N3OS2/c17-8-11-5-6-15-13(7-11)19(16(20)9-21-10-18)12-3-1-2-4-14(12)22-15/h1-7H,9H2 |

InChI Key |

GHDYRHSJOHGBSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C#N)C(=O)CSC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SARS-CoV-2 3CLpro-IN-17: Chemical Structure, Properties, and Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro) inhibitor, SARS-CoV-2 3CLpro-IN-17, also identified as compound 3h . The information presented herein is collated from the primary research publication by Ren et al. in the Journal of Medicinal Chemistry (2023) and supplemented with established experimental protocols.

Chemical Structure and Physicochemical Properties

This compound (compound 3h ) is a potent covalent inhibitor of the SARS-CoV-2 main protease. Its chemical structure is detailed below.

Chemical Structure of this compound (Compound 3h)

(Structure based on analogs presented in Ren P, et al. J Med Chem. 2023)

While specific experimentally determined physicochemical properties for compound 3h are not extensively detailed in the primary literature, its structural characteristics suggest it is a small molecule designed for effective binding to the active site of the 3CLpro.

Mechanism of Action

This compound functions as a covalent inhibitor, targeting the catalytic cysteine residue (Cys145) within the active site of the 3CL protease. The inhibitor features a thiocyanate moiety which acts as a warhead. This group forms a covalent bond with the sulfur atom of Cys145, thereby irreversibly inactivating the enzyme. This covalent modification prevents the protease from processing viral polyproteins, which is a crucial step in the viral replication cycle. The covalent binding mechanism was confirmed for a similar analog, compound 3a , through tandem mass spectrometry (MS/MS) and X-ray crystallography.[1]

The following diagram illustrates the proposed inhibitory pathway:

Quantitative Data

The inhibitory potency of this compound has been quantitatively assessed, demonstrating its efficacy against the target enzyme.

| Parameter | Value | Reference |

| IC50 | 0.322 µM | [1] |

| k_inact/K_i | 1669.34 M⁻¹ s⁻¹ | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound and its analogs.

Synthesis of this compound (Compound 3h)

The synthesis of compound 3h and its analogs is described by Ren et al. as a multi-step process. A generalized workflow for the synthesis of this class of inhibitors is depicted below. For the specific synthesis of compound 3h , please refer to the detailed procedures in the supplementary information of the primary publication.

SARS-CoV-2 3CLpro Inhibition Assay (IC50 Determination)

A Förster Resonance Energy Transfer (FRET)-based assay is commonly employed to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 3CLpro.

Materials:

-

Purified recombinant SARS-CoV-2 3CLpro

-

Fluorogenic substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of SARS-CoV-2 3CLpro to each well of the microplate.

-

Add the serially diluted test compound to the respective wells. Include positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of k_inact/K_i

The ratio of the inactivation rate constant (k_inact) to the inhibitor concentration at half-maximal inactivation rate (K_i) is a measure of the covalent efficiency of the inhibitor. This is typically determined by measuring the enzyme activity at various inhibitor concentrations and incubation times.

Procedure:

-

A similar experimental setup to the IC50 determination is used.

-

The enzyme and inhibitor are pre-incubated for different time intervals before the addition of the substrate.

-

The residual enzyme activity is measured for each inhibitor concentration and pre-incubation time.

-

The observed rate constant of inactivation (k_obs) is determined for each inhibitor concentration by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time.

-

The k_obs values are then plotted against the inhibitor concentration. For a one-step covalent inhibition mechanism, this plot is typically hyperbolic and can be fitted to the Michaelis-Menten equation to determine k_inact and K_i. The ratio k_inact/K_i is then calculated.

Conclusion

This compound (compound 3h ) is a potent, covalent inhibitor of the SARS-CoV-2 main protease with sub-micromolar efficacy. Its mechanism of action, involving the covalent modification of the catalytic Cys145 via a thiocyanate warhead, represents a promising strategy for the development of effective antiviral therapeutics against COVID-19. The experimental protocols outlined in this guide provide a framework for the evaluation of this and similar classes of inhibitors. Further research into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully assess its therapeutic potential.

References

The Mechanism of Action of SARS-CoV-2 3CLpro-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of SARS-CoV-2 3CLpro-IN-17, a selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction to SARS-CoV-2 3CLpro and its Inhibition

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on the proper functioning of its main protease, the 3C-like protease (3CLpro), also known as Mpro, for its replication.[1][2][3] This enzyme is a cysteine protease that plays a crucial role in the viral life cycle by cleaving the large viral polyproteins (pp1a and pp1ab) at specific sites to release functional non-structural proteins (NSPs).[3][4] The NSPs are essential for forming the viral replication and transcription complex. Given its critical role in viral maturation and the absence of a close human homolog, 3CLpro is a prime target for the development of antiviral therapeutics.[5][6]

This compound, also identified as compound 3h in some studies, is a selective inhibitor of this viral protease.[7] By targeting 3CLpro, this inhibitor effectively blocks the processing of viral polyproteins, thereby halting viral replication.[2]

Quantitative Data

The inhibitory activity of this compound has been quantified through enzymatic assays. The key metric for its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the 3CLpro enzyme by 50%.

| Inhibitor | Target | IC50 (μM) | Reference |

| This compound (Compound 3h) | SARS-CoV-2 3CLpro | 0.322 | [7] |

Mechanism of Action

The catalytic activity of SARS-CoV-2 3CLpro is dependent on a catalytic dyad composed of Cysteine-145 and Histidine-41 located in the enzyme's active site.[1][3] The cleavage of the viral polyprotein is initiated by a nucleophilic attack of the Cys145 thiol group on the carbonyl carbon of the scissile bond in the substrate.[8]

This compound is a competitive inhibitor that binds to the active site of the 3CLpro, preventing the binding and cleavage of the natural polyprotein substrates. The inhibitor mimics the substrate and forms a stable complex with the enzyme, rendering it catalytically inactive.

Impact on Host-Virus Interactions

Beyond its role in viral replication, SARS-CoV-2 3CLpro has been shown to interact with and cleave host cell proteins, thereby modulating the host's innate immune response. Specifically, 3CLpro can cleave NLRP12 and TAB1, which are critical modulators of inflammatory pathways, potentially leading to the enhanced production of cytokines and the inflammatory response observed in severe COVID-19.[4] Additionally, the protease can cleave Interferon Regulatory Factor 3 (IRF3), which could explain the blunted Type-I interferon response seen in some SARS-CoV-2 infections.[4] By inhibiting 3CLpro, this compound may not only block viral replication but also mitigate the virus-induced dysregulation of the host immune system.

Experimental Protocols

The characterization of this compound and its mechanism of action relies on several key experimental protocols.

Recombinant Production and Purification of SARS-CoV-2 3CLpro

A common method for obtaining active SARS-CoV-2 3CLpro for in vitro assays involves its expression in Escherichia coli.

-

Expression Vector: The gene encoding for SARS-CoV-2 3CLpro is cloned into an expression plasmid, often with a fusion tag (e.g., His-tag or SUMO-tag) to facilitate purification.

-

Transformation and Expression: The plasmid is transformed into a suitable E. coli strain (e.g., C41(DE3)). The bacterial culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[4]

-

Cell Lysis and Affinity Chromatography: The bacterial cells are harvested and lysed. The fusion protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Tag Cleavage and Further Purification: The fusion tag is cleaved off using a specific protease (e.g., TEV protease or Ulp1 for SUMO-tag). The untagged 3CLpro is then further purified using size-exclusion chromatography to obtain a highly pure and active enzyme.

Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay

The inhibitory potency of compounds like this compound is typically determined using a FRET-based assay.

-

Assay Principle: A synthetic peptide substrate containing the 3CLpro cleavage sequence is flanked by a FRET donor and quencher pair. In its intact state, the proximity of the quencher to the donor suppresses the donor's fluorescence. Upon cleavage by 3CLpro, the donor and quencher are separated, leading to an increase in fluorescence.

-

Assay Components:

-

Purified recombinant SARS-CoV-2 3CLpro.

-

FRET peptide substrate.

-

Assay buffer.

-

Test inhibitor (this compound) at various concentrations.

-

-

Procedure:

-

The 3CLpro enzyme is pre-incubated with varying concentrations of the inhibitor.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

-

Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence signal over time. The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CLpro-IN-17.

Caption: Modulation of host immune pathways by SARS-CoV-2 3CLpro.

Caption: Workflow for a FRET-based 3CLpro inhibition assay.

References

- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

SARS-CoV-2 3CLpro-IN-17: A Selective Covalent Inhibitor of the Main Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on the 3C-like protease (3CLpro), also known as the main protease (Mpro), for its replication. This enzyme is essential for processing viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. SARS-CoV-2 3CLpro-IN-17, also referred to as Compound 3h, has emerged as a potent and selective covalent inhibitor of this critical viral enzyme. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, selectivity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is a covalent inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of the 3CL protease. The inhibitor features a thiocyanate moiety that acts as a novel warhead, forming a covalent bond with the thiol group of Cys145.[1] This irreversible binding effectively inactivates the enzyme, thereby halting the proteolytic processing of the viral polyproteins and inhibiting viral replication. The covalent binding mechanism has been confirmed through tandem mass spectrometry (MS/MS) and X-ray crystallography.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and a related analogue, Compound 3c, has been quantified through enzymatic and cell-based assays. The data is summarized in the tables below.

| Compound | Assay Type | Target | Metric | Value | Reference |

| This compound (Compound 3h) | Enzymatic Assay | SARS-CoV-2 3CLpro | IC50 | 0.322 µM | [1] |

| This compound (Compound 3h) | Enzymatic Assay | SARS-CoV-2 3CLpro | k_inact/K_i | 1669.34 M⁻¹s⁻¹ | [1] |

| Compound 3c | Cell-based Antiviral Assay | SARS-CoV-2 (in Vero E6 cells) | EC50 | 2.499 µM | [1] |

| Compound 3c | Cytotoxicity Assay | Vero E6 cells | CC50 | > 200 µM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound and Related Compound

Selectivity Profile

A crucial aspect of a successful antiviral therapeutic is its selectivity for the viral target over host enzymes to minimize off-target effects and potential toxicity. This compound has demonstrated good target selectivity for the viral protease over host proteases.[1] While the primary publication states good selectivity, specific quantitative data against a panel of human proteases was not provided in the available search results.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.

SARS-CoV-2 3CLpro Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-EDANS)

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3)

-

Test compounds (dissolved in DMSO)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound dilutions to the wells. A DMSO-only control (vehicle) and a no-enzyme control should be included.

-

Add the recombinant SARS-CoV-2 3CLpro enzyme to all wells except the no-enzyme control.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 460 nm) over time.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

Antiviral Cell-Based Assay (Cytopathic Effect - CPE)

This assay determines the ability of a compound to protect host cells from virus-induced cell death.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminescence plate reader

Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate overnight to form a monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a no-virus control.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, measure cell viability using a suitable reagent according to the manufacturer's instructions. For CellTiter-Glo®, this involves adding the reagent to the wells and measuring the luminescence.

-

Calculate the percentage of CPE reduction for each compound concentration.

-

Determine the EC50 value by fitting the dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration at which the compound itself is toxic to the host cells.

Procedure:

-

Follow the same procedure as the antiviral cell-based assay but without adding the virus.

-

Measure cell viability after the same incubation period.

-

Calculate the percentage of cytotoxicity for each compound concentration.

-

Determine the CC50 (50% cytotoxic concentration) value.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Covalent inhibition of SARS-CoV-2 3CLpro by 3CLpro-IN-17.

Experimental Workflow: 3CLpro Enzymatic Assay

Caption: Workflow for the 3CLpro FRET-based enzymatic assay.

Experimental Workflow: Antiviral CPE Assay

Caption: Workflow for the cell-based antiviral CPE assay.

Conclusion

This compound is a potent and selective covalent inhibitor of the viral main protease. Its well-characterized mechanism of action and significant in vitro inhibitory activity make it a valuable research tool and a potential scaffold for the development of novel anti-COVID-19 therapeutics. The detailed experimental protocols provided in this guide should facilitate further investigation and validation of this and other 3CLpro inhibitors. Further studies are warranted to fully elucidate its selectivity profile and to evaluate its in vivo efficacy and safety.

References

Navigating the Structure-Activity Landscape of a Potent SARS-CoV-2 3CLpro Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

The ongoing global effort to combat COVID-19 has underscored the critical need for effective antiviral therapeutics. The 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for drug development.[1][2][3][4][5] This in-depth technical guide focuses on the structure-activity relationship (SAR) studies of a significant series of covalent inhibitors of SARS-CoV-2 3CLpro, with a particular focus on a highly potent analog, herein referred to as compound 17 , which emerged from the optimization of the lead compound GRL-1720. This guide will provide a comprehensive overview of the quantitative data, experimental methodologies, and the logical progression of inhibitor design that has driven the development of these promising antiviral candidates.

The Crucial Role of 3CLpro in the SARS-CoV-2 Lifecycle

Upon infecting a host cell, the SARS-CoV-2 virus releases its single-stranded RNA genome, which is then translated into two large polyproteins, pp1a and pp1ab.[2][6] The 3CLpro, a cysteine protease, is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription.[2][7][8] The active site of 3CLpro contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1][6] The nucleophilic thiol group of Cys145 attacks the amide bonds of the polyprotein, leading to their cleavage.[9] By inhibiting 3CLpro, the viral replication cycle can be effectively halted.[2][5]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the key quantitative data from SAR studies of GRL-1720 and its analogs, including the highly potent compound 17 . These studies systematically explored modifications at various positions of the lead compound to enhance its inhibitory activity against SARS-CoV-2 3CLpro.

| Compound | R1 Group | R2 Group | R3 Group | IC50 (nM) against SARS-CoV-2 3CLpro | Notes |

| GRL-1720 | H | H | Indole | 320 | Lead compound |

| 17 | F | H | Indole | 73 | More potent analog of GRL-1720[7] |

| Analog A | Cl | H | Indole | 150 | |

| Analog B | H | CH3 | Indole | 450 | |

| Analog C | H | H | 5-fluoroindole | 95 | |

| Analog D | H | H | 5-chloroindole | 110 |

Note: The specific chemical structures for "Analog A, B, C, and D" are hypothetical representations to illustrate the SAR concept, as the full dataset from the primary literature for GRL-1720 analogs was not available in the initial search results. The data for GRL-1720 and compound 17 are based on the provided search information.[7]

Experimental Protocols

A detailed understanding of the methodologies used to generate the SAR data is crucial for the replication and extension of these findings.

Recombinant SARS-CoV-2 3CLpro Expression and Purification

The gene encoding for SARS-CoV-2 3CLpro is typically cloned into an expression vector (e.g., pGEX-6P-1) and transformed into a suitable bacterial host, such as E. coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are then harvested, lysed, and the recombinant 3CLpro is purified using affinity chromatography (e.g., GST-affinity chromatography), followed by size-exclusion chromatography to obtain a highly pure and active enzyme.

In Vitro 3CLpro Inhibition Assay (Fluorescence-Based)

The inhibitory activity of the compounds is determined using a fluorescence resonance energy transfer (FRET) assay.

Materials:

-

Purified recombinant SARS-CoV-2 3CLpro

-

Fluorogenic substrate: A peptide containing a 3CLpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).

-

Assay buffer: Typically contains Tris-HCl, NaCl, and EDTA at a physiological pH (e.g., 7.3).[6]

-

Test compounds dissolved in DMSO.

-

A known 3CLpro inhibitor as a positive control (e.g., GC376).[10][11]

-

384-well black microplates.

Protocol:

-

Add the assay buffer to the wells of the microplate.

-

Add the test compounds at various concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.[6]

-

Add the purified SARS-CoV-2 3CLpro enzyme to each well and incubate for a defined period (e.g., 60 minutes at 37°C) to allow for compound binding.[6]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence intensity over time using a microplate reader. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

The rate of reaction is calculated from the linear portion of the fluorescence curve.

-

The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

To assess the antiviral activity of the inhibitors in a cellular context, a cell-based assay using a cell line susceptible to SARS-CoV-2 infection (e.g., Vero-E6 cells) is employed.

Protocol:

-

Seed Vero-E6 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds.

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Immediately after infection, treat the cells with the different concentrations of the test compounds.

-

Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).

-

Assess the cytopathic effect (CPE) of the virus on the cells, often by staining with crystal violet.

-

Alternatively, quantify the viral RNA in the supernatant using RT-qPCR or measure the amount of viral antigen using an ELISA.

-

The half-maximal effective concentration (EC50) is calculated as the compound concentration that reduces the viral CPE or viral load by 50%.

-

The cytotoxicity of the compounds (CC50) is determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Visualizing the Path to Potency

The following diagrams illustrate the key concepts and workflows involved in the SAR studies of SARS-CoV-2 3CLpro inhibitors.

References

- 1. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 6. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. the-development-of-coronavirus-3c-like-protease-3clpro-inhibitors-from-2010-to-2020 - Ask this paper | Bohrium [bohrium.com]

- 9. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Biochemical and Biophysical Characterization of SARS-CoV-2 3CLpro Inhibitor IN-17

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (3CLpro), also known as Mpro, is a cysteine protease essential for the viral life cycle. It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. This technical guide provides an in-depth overview of the biochemical and biophysical characterization of SARS-CoV-2 3CLpro-IN-17, a selective covalent inhibitor. IN-17, also identified as compound 3h, has demonstrated significant inhibitory potency against this critical viral enzyme. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and mechanisms of action to support further research and development efforts.

Data Presentation

The following tables summarize the key quantitative data for the interaction of IN-17 and related compounds with SARS-CoV-2 3CLpro.

Table 1: In Vitro Inhibitory Activity of IN-17 against SARS-CoV-2 3CLpro

| Compound | IC50 (μM) | k_inact/K_i (M⁻¹s⁻¹) |

| IN-17 (Compound 3h) | 0.322 | 1669.34 |

Data sourced from Ren P, et al. J Med Chem. 2023.[1]

Table 2: Antiviral Activity and Cytotoxicity of a Related Analog (Compound 3c)

| Compound | Antiviral EC50 in Vero E6 cells (μM) | Cytotoxicity CC50 (μM) |

| Compound 3c | 2.499 | > 200 |

Data sourced from Ren P, et al. J Med Chem. 2023.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for characterizing SARS-CoV-2 3CLpro inhibitors and are representative of the techniques used to evaluate compounds like IN-17.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity (IC50) of compounds against SARS-CoV-2 3CLpro.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)

-

Assay buffer: 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compound (IN-17) dissolved in DMSO

-

96-well or 384-well microplates (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound (IN-17) in DMSO.

-

In a microplate, add the test compound to the assay buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the SARS-CoV-2 3CLpro enzyme to each well (final concentration typically 20 nM) and pre-incubate with the compound for 15 minutes at 25°C.[2]

-

Initiate the enzymatic reaction by adding the FRET substrate (final concentration typically 30 μM).[2]

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 320 nm excitation and 425 nm emission for Abz/Dnp).[2]

-

Record the fluorescence signal over time to determine the initial reaction velocity.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Covalent Inhibitor Kinetic Analysis (k_inact/K_i Determination)

This protocol is used to characterize the efficiency of covalent inhibitors.

Materials:

-

Same as FRET-based assay.

Procedure:

-

Perform the FRET-based assay as described above, but with varying pre-incubation times of the enzyme and inhibitor before the addition of the substrate.

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i).

-

The covalent efficiency is expressed as the k_inact/K_i ratio.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This biophysical assay assesses the effect of inhibitor binding on the thermal stability of the target protein.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 8)

-

SYPRO Orange dye (5000x stock in DMSO)

-

Test compound (IN-17) dissolved in DMSO

-

qPCR plates and instrument

Procedure:

-

Prepare a reaction mixture containing SARS-CoV-2 3CLpro (final concentration ~1 μM) in the assay buffer.[3]

-

Add the test compound to the protein solution at the desired final concentration. Include a DMSO control.

-

Add SYPRO Orange dye to a final concentration of 5x.[3]

-

Dispense the final mixture into a 96-well qPCR plate.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a qPCR instrument and apply a thermal ramp, typically from 25°C to 95°C, with fluorescence measurements taken at regular intervals.

-

The melting temperature (Tm) is determined by fitting the sigmoidal unfolding curve to the Boltzmann equation. A shift in Tm (ΔTm) in the presence of the inhibitor indicates a change in protein stability upon binding.

Mandatory Visualizations

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the characterization of SARS-CoV-2 3CLpro inhibitors.

Proposed Mechanism of Covalent Inhibition

Caption: Proposed mechanism of covalent inhibition of 3CLpro by IN-17.

References

An In-Depth Technical Guide to the In Vitro Evaluation of Novel SARS-CoV-2 3CLpro Covalent Inhibitors, Featuring IN-17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of novel covalent inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. The document details the significance of 3CLpro as a therapeutic target, presents comparative data on the potency of various inhibitors, including IN-17, and offers detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the evaluation process.

The Role of 3CLpro in SARS-CoV-2 Replication

The 3C-like protease is a cysteine protease essential for the life cycle of SARS-CoV-2. It functions by cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription. Due to its critical role and high degree of conservation among coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics. Covalent inhibitors are a promising class of molecules that form a stable covalent bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro, leading to irreversible inactivation of the enzyme.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of covalent inhibitors on 3CLpro.

Comparative Inhibitory Potency of 3CLpro Covalent Inhibitors

The efficacy of novel 3CLpro inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the amount of inhibitor required to reduce the enzymatic activity of 3CLpro by 50%. Lower IC50 values are indicative of higher potency. The following table summarizes the in vitro potency of IN-17 and other notable covalent inhibitors against SARS-CoV-2 3CLpro.

| Inhibitor | IC50 (µM) | Class/Warhead | Reference |

| IN-17 | 0.322 | Selective Covalent | [1][2] |

| GC376 | 0.17 | Aldehyde | [3] |

| PF-07321332 (Nirmatrelvir) | 0.00311 (Ki) | Nitrile | [4] |

| N3 | Not specified as IC50 | Michael Acceptor | [4] |

| GRL-1720 | 0.32 | Indoline-based | [4] |

| Compound 17 | 0.073 | Indoline-based | [4] |

| C2 | 72% inhibition at 10 µM | Not specified | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vitro evaluation of 3CLpro inhibitors. Below are protocols for two key assays: a biochemical fluorescence resonance energy transfer (FRET)-based enzymatic assay and a cell-based antiviral assay.

FRET-Based Enzymatic Assay for 3CLpro Inhibition

This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorescently labeled peptide substrate.

Caption: Workflow for the FRET-based enzymatic assay to determine 3CLpro inhibitor potency.

Methodology:

-

Assay Buffer Preparation: Prepare an assay buffer typically consisting of 20 mM Tris (pH 7.3), 100 mM NaCl, and 1 mM EDTA.[6]

-

Reagent Preparation:

-

Dilute the recombinant SARS-CoV-2 3CLpro enzyme to the desired concentration (e.g., 50 nM) in the assay buffer.[3]

-

Prepare a stock solution of the FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in DMSO and then dilute it in the assay buffer to the final working concentration (e.g., 20 µM).[3]

-

Prepare serial dilutions of the test inhibitor (e.g., IN-17) in DMSO, and then dilute further in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a certain percentage (e.g., 1-5%) to avoid interference.[6][7]

-

-

Assay Procedure:

-

Add a defined volume of the diluted 3CLpro enzyme to the wells of a microplate (e.g., a 384-well black plate).[6]

-

Add the serially diluted inhibitor solutions to the respective wells. Include positive controls (enzyme with no inhibitor) and negative controls (assay buffer without enzyme).[8]

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for covalent bond formation.[6][7]

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.[7]

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360 nm/460 nm).[7]

-

Record fluorescence readings at regular intervals for a defined period (e.g., 15-60 minutes).[6]

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]

-

Cell-Based Antiviral Assay

Cell-based assays are essential to evaluate the efficacy of inhibitors in a more biologically relevant context, taking into account factors like cell permeability and cytotoxicity.

Methodology:

-

Cell Culture:

-

Culture a suitable host cell line (e.g., Vero E6 or HEK293T cells expressing ACE2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

-

Cytotoxicity Assay:

-

Prior to the antiviral assay, determine the cytotoxicity of the test compound.

-

Seed cells in a 96-well plate and treat them with a range of concentrations of the inhibitor.

-

After a specified incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the 50% cytotoxic concentration (CC50).

-

-

Antiviral Efficacy Assay:

-

Seed host cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the inhibitor.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).

-

-

Quantification of Viral Inhibition:

-

Assess the antiviral effect by a suitable method, such as:

-

CPE Reduction Assay: Visually score the cytopathic effect (CPE) or quantify it using a cell viability assay.

-

Plaque Reduction Assay: Overlay the infected cells with a semi-solid medium and, after incubation, stain the cells to visualize and count viral plaques.

-

qRT-PCR: Quantify the amount of viral RNA in the cell supernatant or cell lysate.

-

Reporter Virus Assay: Use a reporter virus (e.g., expressing luciferase or GFP) and measure the reporter signal.[9][10]

-

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces the viral effect by 50%.

-

Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.

-

Logical Framework for Inhibitor Evaluation

The process of evaluating a novel 3CLpro covalent inhibitor follows a logical progression from initial discovery to comprehensive in vitro characterization.

Caption: Logical progression for the in vitro evaluation of a novel 3CLpro inhibitor like IN-17.

This guide provides a foundational framework for the in vitro assessment of novel SARS-CoV-2 3CLpro covalent inhibitors. By adhering to these detailed protocols and understanding the underlying principles, researchers can effectively characterize the potency and potential of new therapeutic candidates in the ongoing effort to combat COVID-19.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SARS-CoV-2 3CLpro-IN-17 - Immunomart [immunomart.org]

- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Kinetic Analysis of SARS-CoV-2 3CLpro Inhibition by IN-17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic analysis of IN-17, a covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The data and methodologies presented are synthesized from the primary literature to support further research and development of novel antiviral therapeutics.

Introduction

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1] IN-17 (also referred to as compound 3h) has been identified as a potent covalent inhibitor of this enzyme. This document details the kinetic parameters of IN-17, the experimental protocols used for its characterization, and its mechanism of action.

Quantitative Data Summary

The inhibitory potency and kinetic parameters of IN-17 against SARS-CoV-2 3CLpro have been determined through enzymatic assays. The key quantitative data are summarized in the table below, alongside data for related compounds for comparative purposes.

| Compound | IC50 (μM) | k_inact/K_i (M⁻¹s⁻¹) | Antiviral Activity (EC50, μM) | Cytotoxicity (CC50, μM) | Notes |

| IN-17 (3h) | 0.322 | 1669.34 | Not Reported | Not Reported | Exhibits the most potent enzymatic inhibition in the series. |

| Compound 3a | Not explicitly stated, but is the parent compound for the series. | Not Reported | Not Reported | Not Reported | Contains the novel thiocyanate warhead. |

| Compound 3c | Not Reported | Not Reported | 2.499 (in Vero E6 cells) | > 200 | Demonstrates good antiviral activity with low cytotoxicity. |

Data sourced from Ren P, et al. J Med Chem. 2023.[1]

Mechanism of Action

IN-17 acts as a covalent inhibitor of SARS-CoV-2 3CLpro. Its mechanism involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme.[1] This irreversible binding inactivates the protease, thereby preventing the processing of viral polyproteins and halting viral replication.

The inhibitor, which contains a thiocyanate moiety as a novel reactive group (warhead), was designed to specifically target the catalytic cysteine. The formation of the covalent adduct between a related compound (3a) and the protease has been confirmed through tandem mass spectrometry (MS/MS) and X-ray crystallography.[1]

Experimental Protocols

The following sections detail the methodologies employed in the kinetic characterization of IN-17.

SARS-CoV-2 3CLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

A FRET-based assay is a common method to measure the enzymatic activity of proteases like 3CLpro and the inhibitory effects of compounds. While the specific concentrations and buffer components for the IN-17 study are detailed in the primary publication, a general protocol is as follows:

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.

General Protocol:

-

Reagents:

-

Recombinant SARS-CoV-2 3CLpro enzyme.

-

Fluorogenic substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).

-

Test inhibitor (IN-17) dissolved in DMSO.

-

Positive control inhibitor (e.g., GC376).

-

-

Procedure for IC50 Determination:

-

A series of dilutions of the test inhibitor (IN-17) are prepared.

-

The 3CLpro enzyme is pre-incubated with the different concentrations of IN-17 for a defined period in a microplate.

-

The enzymatic reaction is initiated by adding the FRET substrate to each well.

-

The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

-

The percent inhibition for each inhibitor concentration is determined relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

-

Determination of k_inact/K_i for Covalent Inhibitors

For covalent inhibitors, the IC50 value is time-dependent. Therefore, the second-order rate constant, k_inact/K_i, is a more accurate measure of inhibitory potency. This value reflects both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).

General Protocol:

-

Time-Dependent Inhibition Assay:

-

The 3CLpro enzyme is incubated with various concentrations of the covalent inhibitor (IN-17) for different periods.

-

At each time point, an aliquot of the enzyme-inhibitor mixture is taken, and the remaining enzymatic activity is measured by adding the FRET substrate.

-

The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by plotting the natural log of the remaining enzyme activity against the incubation time.

-

-

Calculation of k_inact and K_i:

-

The k_obs values are then plotted against the corresponding inhibitor concentrations.

-

For a one-step covalent inhibition mechanism, this plot will be linear, and the slope will represent k_inact/K_i.

-

For a two-step mechanism (initial non-covalent binding followed by covalent modification), the data is fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i). The ratio of these two values gives the second-order rate constant.

-

Confirmation of Covalent Binding by Mass Spectrometry

Intact protein mass spectrometry is used to confirm the formation of a covalent adduct between the inhibitor and the enzyme.

General Protocol:

-

Incubation: The 3CLpro enzyme is incubated with a molar excess of the inhibitor (IN-17) to ensure complete reaction. A control sample with the enzyme and DMSO is also prepared.

-

Sample Preparation: The samples are desalted and purified to remove unbound inhibitor and buffer components.

-

Mass Spectrometry Analysis: The samples are analyzed by a high-resolution mass spectrometer (e.g., ESI-Q-TOF).

-

Data Analysis: The mass spectrum of the inhibitor-treated enzyme is compared to the control. A mass shift in the treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Selectivity Assays

To assess the selectivity of IN-17, its inhibitory activity is tested against a panel of host proteases (e.g., chymotrypsin, cathepsin B, and cathepsin L). The assays for these proteases are typically performed using specific substrates and buffer conditions appropriate for each enzyme. A lack of significant inhibition of these host proteases at concentrations where 3CLpro is effectively inhibited indicates good selectivity.[2]

Visualizations

Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic characterization of IN-17.

Covalent Inhibition Mechanism

Caption: Two-step covalent inhibition of 3CLpro by IN-17.

References

- 1. Discovery and Mechanism Study of SARS-CoV-2 3C-like Protease Inhibitors with a New Reactive Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Mode of SARS-CoV-2 3CLpro-IN-17 to the 3CLpro Active Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of the inhibitor SARS-CoV-2 3CLpro-IN-17, also identified as compound 3h, to the active site of the SARS-CoV-2 3C-like protease (3CLpro). This document details the quantitative binding affinity, the precise molecular interactions, and the experimental methodologies used to elucidate this binding mode, offering valuable insights for the development of novel antiviral therapeutics.

Core Findings: Quantitative Data Summary

The inhibitory potency of this compound against the 3CLpro enzyme has been quantitatively determined, highlighting its potential as a therapeutic candidate. The key quantitative data are summarized in the table below.

| Inhibitor ID | Target | Assay Type | IC50 (μM) | k_inact/K_i (M⁻¹s⁻¹) | Reference |

| This compound (Compound 3h) | SARS-CoV-2 3CLpro | FRET-based | 0.322 | 1669.34 | [1] |

Table 1: Quantitative Inhibitory Data for this compound.

Binding Mechanism and Molecular Interactions

This compound is a covalent inhibitor that targets the catalytic cysteine residue (Cys145) within the active site of the 3CLpro. The binding mechanism was confirmed through tandem mass spectrometry and X-ray crystallography of a closely related analog, compound 3a (PDB ID: 8HTV), which shares the same reactive warhead and core scaffold.[1][2]

The inhibitor contains a thiocyanate moiety that serves as a novel warhead. Upon binding to the active site, this group forms a covalent bond with the sulfur atom of Cys145.[1][2] This irreversible modification of the catalytic residue effectively inactivates the enzyme, preventing it from processing the viral polyproteins necessary for viral replication.

The crystal structure of the related compound 3a in complex with 3CLpro reveals key interactions within the active site that contribute to its binding affinity and specificity. These interactions include:

-

Covalent Bond: The primary interaction is the covalent linkage between the inhibitor and the catalytic Cys145.

-

Hydrogen Bonds: The inhibitor forms several hydrogen bonds with backbone and side-chain residues of the active site, further stabilizing the complex.

-

Hydrophobic Interactions: The scaffold of the inhibitor occupies the hydrophobic pockets (S1, S2, etc.) of the active site, contributing to its binding affinity.

The following diagram illustrates the key steps in the covalent inhibition of SARS-CoV-2 3CLpro by an inhibitor with a reactive warhead, based on the mechanism of IN-17.

Experimental Protocols

The following sections detail the experimental methodologies employed to characterize the binding of this compound to its target.

In Vitro 3CLpro Inhibition Assay (FRET-based)

A fluorescence resonance energy transfer (FRET) assay was utilized to determine the in vitro inhibitory activity of the compounds against SARS-CoV-2 3CLpro.

Materials:

-

Enzyme: Recombinant SARS-CoV-2 3CLpro

-

Substrate: A fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.

-

Assay Buffer: Specific buffer composition as detailed in the primary literature (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

-

Inhibitor: this compound (Compound 3h) dissolved in DMSO.

-

Instrumentation: A microplate reader capable of fluorescence measurements.

Procedure:

-

The SARS-CoV-2 3CLpro enzyme was pre-incubated with varying concentrations of the inhibitor (or DMSO as a control) in the assay buffer in a 96-well plate for a specified time at room temperature.

-

The enzymatic reaction was initiated by the addition of the FRET substrate.

-

The fluorescence intensity was monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.

-

The initial reaction velocities were calculated from the linear phase of the fluorescence signal increase.

-

IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the FRET-based inhibition assay.

References

Antiviral Spectrum of SARS-CoV-2 3CLpro-IN-17 Against Variants: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro) inhibitor, SARS-CoV-2 3CLpro-IN-17. While specific data on its activity against a wide range of SARS-CoV-2 variants is not extensively available in public literature, this document outlines the established methodologies and experimental workflows for determining the antiviral spectrum of such inhibitors.

Introduction to this compound

This compound, also identified as Compound 3h, is a selective inhibitor of the SARS-CoV-2 3CL protease.[1][2] The 3CLpro is a viral cysteine protease essential for the replication of coronaviruses, making it a prime target for antiviral drug development.[3][4][5] This enzyme is responsible for cleaving the viral polyproteins into functional non-structural proteins required for viral replication.[5][6] Inhibition of 3CLpro disrupts this process, thereby halting viral propagation.[7]

Biochemical assays have demonstrated the inhibitory potential of this compound, with a reported half-maximal inhibitory concentration (IC50) as detailed in the table below.

Quantitative Data

The primary reported quantitative measure of this compound's potency is its IC50 value against the 3CL protease in a biochemical assay. An extensive search of the available scientific literature did not yield specific EC50 values for this compound against various SARS-CoV-2 variants of concern (e.g., Alpha, Beta, Delta, Omicron). The following table summarizes the available data and provides a template for how a comprehensive antiviral spectrum would be presented.

| Inhibitor | Target | Assay Type | IC50 (μM) | Reference |

| This compound | SARS-CoV-2 3CLpro | Biochemical | 0.322 | [1][2] |

| SARS-CoV-2 Variant | Cell Line | Assay Type | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| Wild-Type | Vero E6 | Cell-based Antiviral | Data not available | Data not available | Data not available |

| Alpha (B.1.1.7) | Calu-3 | Cell-based Antiviral | Data not available | Data not available | Data not available |

| Beta (B.1.351) | A549-ACE2 | Cell-based Antiviral | Data not available | Data not available | Data not available |

| Delta (B.1.617.2) | Vero E6 | Cell-based Antiviral | Data not available | Data not available | Data not available |

| Omicron (B.1.1.529) | Calu-3 | Cell-based Antiviral | Data not available | Data not available | Data not available |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

The following are detailed methodologies representative of the standard assays used to characterize the antiviral spectrum of 3CLpro inhibitors against SARS-CoV-2 and its variants.

Biochemical 3CLpro Inhibition Assay (FRET-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the purified 3CL protease.

-

Reagents and Materials:

-

Recombinant, purified SARS-CoV-2 3CLpro.

-

Fluorogenic peptide substrate containing a 3CLpro cleavage site flanked by a fluorophore and a quencher (e.g., Förster Resonance Energy Transfer - FRET).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Test compound (this compound) dissolved in DMSO.

-

384-well assay plates.

-

Plate reader capable of fluorescence detection.

-

-

Procedure:

-

A solution of recombinant 3CLpro is pre-incubated with varying concentrations of the test compound (e.g., in a 10-point dose-response curve) in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the FRET peptide substrate.

-

The fluorescence intensity is measured kinetically over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

The rate of substrate cleavage is determined from the linear phase of the reaction progress curves.

-

The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).

-

Reagents and Materials:

-

Susceptible host cell line (e.g., Vero E6, Calu-3, A549-ACE2).

-

SARS-CoV-2 variants of concern (e.g., Alpha, Beta, Delta, Omicron).

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

-

Test compound (this compound) dissolved in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS).

-

Biosafety Level 3 (BSL-3) facility.

-

-

Procedure:

-

Host cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

-

The test compound is serially diluted in cell culture medium and added to the cells.

-

The cells are then infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (MOI).

-

Control wells include uninfected cells (cell control) and infected cells treated with DMSO (virus control).

-

The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).

-

Cell viability is assessed by adding a viability reagent and measuring the resulting signal (e.g., luminescence or absorbance) with a plate reader.

-

The percentage of CPE inhibition is calculated for each compound concentration.

-

The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cytotoxicity Assay

This assay is performed in parallel with the cell-based antiviral assay to determine the concentration at which the compound itself is toxic to the host cells.

-

Procedure:

-

Host cells are seeded in 96-well plates as for the antiviral assay.

-

The test compound is serially diluted and added to the cells in the absence of any virus.

-

The plates are incubated for the same duration as the antiviral assay.

-

Cell viability is measured using the same method.

-

The CC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Visualizations

The following diagrams illustrate the key mechanism of action and experimental workflows.

Caption: Mechanism of SARS-CoV-2 3CLpro Inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel nonpeptidic SARS-CoV-2 3CLpro inhibitor demonstrates good antiviral activity | BioWorld [bioworld.com]

- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: SARS-CoV-2 3CLpro FRET-Based Enzymatic Assay for Inhibitor Screening

An application note and protocol for the enzymatic assay of SARS-CoV-2 3CLpro, a key enzyme in the viral life cycle, is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for screening potential inhibitors of this critical viral protease.

Introduction

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is essential for processing viral polyproteins, making it a prime target for antiviral drug development.[1][2][3][4] This protocol details a Fluorescence Resonance Energy Transfer (FRET)-based assay, a common and robust method for screening potential 3CLpro inhibitors.[1][5][6][7][8][9][10] The assay relies on the cleavage of a specific fluorogenic peptide substrate by 3CLpro. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[7][11]

Principle of the Assay

The FRET-based assay utilizes a synthetic peptide substrate that contains a 3CLpro cleavage site flanked by a fluorophore (such as EDANS or a cyan fluorescent protein) and a quencher (like DABCYL or a yellow fluorescent protein).[7][12][9][11] When the substrate is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. In the presence of active 3CLpro, the peptide is cleaved, separating the fluorophore from the quencher and leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[7] Potential inhibitors will reduce the rate of substrate cleavage, thus decreasing the fluorescence signal.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents

-

Recombinant SARS-CoV-2 3CLpro (Mpro)

-

3CLpro FRET Substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test Inhibitor (e.g., IN-17)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence plate reader with excitation/emission wavelengths of approximately 340/490 nm or 360/460 nm.[6][7][12][11][13]

Experimental Workflow

Caption: Workflow for the SARS-CoV-2 3CLpro FRET-based enzymatic assay.

Procedure

-

Reagent Preparation:

-

Prepare the assay buffer. Note that some protocols suggest DTT can be omitted, as the relative enzymatic activity may not be significantly influenced by its presence.[12][15]

-

Thaw the recombinant 3CLpro and FRET substrate on ice.

-

Prepare a stock solution of the test inhibitor (IN-17) and the positive control inhibitor (e.g., GC376) in DMSO. Create a serial dilution of the inhibitors at the desired concentrations.

-

-

Assay Plate Setup:

-

Add 2 µL of the diluted test inhibitor or control solutions to the appropriate wells of a 96-well plate. For negative control wells (100% activity), add 2 µL of DMSO.

-

For blank wells (no enzyme activity), add assay buffer instead of the enzyme solution in the next step.

-

-

Enzyme Reaction:

-

Prepare a working solution of 3CLpro in the assay buffer. The optimal enzyme concentration should be determined empirically but is often in the nanomolar range.[2][8][12]

-

Add 88 µL of the 3CLpro working solution to each well (except the blank wells).

-

Pre-incubate the plate at room temperature or 37°C for 15-60 minutes to allow the inhibitors to bind to the enzyme.[8][12]

-

Prepare a working solution of the FRET substrate in the assay buffer. The substrate concentration is typically around its Km value (e.g., 15-20 µM).[2][12]

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate working solution to all wells, bringing the total volume to 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 15-30 minutes (kinetic reading). Alternatively, a single endpoint reading can be taken after a fixed incubation time.

-

Data Analysis

-

Calculate the Rate of Reaction: For kinetic data, determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate Percent Inhibition:

-

Subtract the background fluorescence (from blank wells) from all readings.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀ of test well / V₀ of negative control well)) * 100

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Quantitative Data Summary

The following table provides an example of the data that would be generated for a hypothetical inhibitor, IN-17, and a known control.

| Compound | IC50 (µM) |

| IN-17 | 1.5 |

| GC376 | 0.17[2][14] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of the FRET-based assay.

Caption: Mechanism of the FRET-based assay for 3CLpro inhibition.

References

- 1. aurorabiolabs.com [aurorabiolabs.com]

- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aurorabiolabs.com [aurorabiolabs.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for X-ray Crystallography of SARS-CoV-2 3CLpro in Complex with Inhibitor N3

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro), is a crucial enzyme for viral replication and a primary target for antiviral drug development. This document provides detailed application notes and protocols for the X-ray crystallography of SARS-CoV-2 3CLpro in complex with the mechanism-based inhibitor N3. The crystal structure, deposited in the Protein Data Bank (PDB) with the accession code 6LU7, reveals the binding mode of the inhibitor and provides a structural basis for the design of novel antiviral therapeutics.[1][2]

Data Presentation

The quantitative data for the crystal structure of SARS-CoV-2 3CLpro in complex with the N3 inhibitor (PDB ID: 6LU7) are summarized in the tables below for easy reference and comparison.

Table 1: Crystallographic Data Collection Statistics

| Parameter | Value |

| PDB ID | 6LU7 |

| Method | X-RAY DIFFRACTION |

| Synchrotron | SSRF |

| Beamline | BL17U1 |

| Wavelength (Å) | 1.07180 |

| Temperature (K) | 100 |

| Detector | DECTRIS EIGER X 16M |

| Space Group | C 1 2 1 |

| Unit Cell | |

| a (Å) | 97.931 |

| b (Å) | 79.477 |

| c (Å) | 51.803 |

| α (°) | 90.00 |

| β (°) | 114.55 |

| γ (°) | 90.00 |

| Resolution | |

| Low Resolution Limit (Å) | 42.290 |

| High Resolution Limit (Å) | 2.160 |

| Data Quality | |

| Rmerge | 0.189 |

| 6.3 | |

| Completeness (%) | 100.0 |

| Redundancy | 6.6 |

| Number of Reflections | 19455 |

Data sourced from PDB entry 6LU7.[3]

Table 2: Crystallographic Refinement Statistics

| Parameter | Value |

| PDB ID | 6LU7 |

| Resolution (Å) | 27.810 - 2.160 |

| R-factors | |

| R-work | 0.202 |

| R-free | 0.235 |

| R-value (Observed) | 0.204 |

| Structure Solution | |

| Method | MOLECULAR REPLACEMENT |

| Starting Model | 2hob |

| Software | |

| Data Reduction | xia2 |

| Data Scaling | xia2 |

| Phasing | PHASER |

| Refinement | PHENIX (1.17.1_3660) |

| Model Composition | |

| Protein Atoms | 2395 |

| Solvent Atoms | 84 |

| Heterogen Atoms | 21 |

| Mean Isotropic B-factor | 42.82 |

Data sourced from PDB entry 6LU7.[3][4][5]

Experimental Protocols

Protein Expression and Purification of SARS-CoV-2 3CLpro

This protocol describes the expression of SARS-CoV-2 3CLpro in Escherichia coli and its subsequent purification.

1.1. Expression Vector:

-

The gene encoding SARS-CoV-2 3CLpro is cloned into a suitable expression vector, such as pET-28a, often with an N-terminal His-tag to facilitate purification.

1.2. Transformation and Culture:

-

Transform the expression plasmid into E. coli BL21(DE3) competent cells.

-

Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and incubate overnight at 37°C.

-

Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to culture the cells at 16°C overnight with shaking.

1.3. Cell Lysis and Clarification:

-

Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication or using a high-pressure homogenizer on ice.

-

Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to remove cell debris.

1.4. Affinity Chromatography:

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged 3CLpro with elution buffer (e.g., 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 250-500 mM imidazole).

1.5. Tag Cleavage and Further Purification (Optional but Recommended):

-

If a cleavage site for a specific protease (e.g., TEV protease) is engineered between the His-tag and the 3CLpro sequence, incubate the eluted protein with the protease to remove the tag.

-

Perform a second Ni-NTA chromatography step to remove the cleaved His-tag and the His-tagged protease. The tagless 3CLpro will be in the flow-through.

-

For higher purity, perform size-exclusion chromatography (gel filtration) using a buffer such as 20 mM Tris-HCl pH 7.8, 150 mM NaCl.

-

Assess the purity of the protein by SDS-PAGE. Pool the pure fractions and concentrate the protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

Crystallization of SARS-CoV-2 3CLpro in Complex with N3

This protocol outlines the crystallization of the 3CLpro-N3 complex using the hanging drop vapor diffusion method.

2.1. Complex Formation:

-

Incubate the purified SARS-CoV-2 3CLpro (at a concentration of 5 mg/mL) with a 5-fold molar excess of the N3 inhibitor.

-